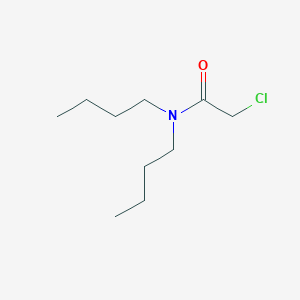

N,N-Dibutyl-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDNNDUGQPSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278583 | |

| Record name | N,N-Dibutyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-59-1 | |

| Record name | NSC8291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of N,N-Dibutyl-2-chloroacetamide

This guide provides a detailed overview of the essential safety protocols and handling precautions for N,N-Dibutyl-2-chloroacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a robust framework for safe laboratory practices. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide employs a precautionary principle. The recommendations herein are derived from the compound's known chemical properties, its structural relationship to other well-characterized α-chloroacetamides, and established best practices for handling hazardous chemical reagents.

Compound Identification and Physicochemical Properties

This compound is a member of the α-haloacetamide class of compounds. The defining feature of this class is the acetamide backbone with a chlorine atom on the alpha carbon. This structural motif is known for its chemical reactivity, which underpins both its utility in synthesis and its potential biological hazards.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO | [2][3] |

| Molecular Weight | 205.72 g/mol | [2][3] |

| CAS Number | 2567-59-1 | [2] |

| Appearance | Not specified (likely a solid or liquid) | Inferred |

| Topological Polar Surface Area | 20.3 Ų | [3] |

| Rotatable Bond Count | 7 | [3] |

Hazard Identification and Mechanistic Rationale

A complete, verified GHS classification for this compound is not presently available in public databases. However, due to the presence of the reactive α-chloroacetamide functional group, a significant hazard potential must be assumed. The primary mechanism of toxicity for this class of compounds is the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.[1]

To construct a presumptive hazard profile, we can analyze the GHS classification of a close structural analog, 2-Chloro-N,N-diethylacetamide (CAS: 2315-36-8) , for which data is available.[4] The butyl chains in the target compound are larger but are not expected to fundamentally alter the reactivity of the chloroacetamide core, although they may affect physical properties and absorption rates.

Table 2: Presumptive Hazard Profile based on 2-Chloro-N,N-diethylacetamide

| Hazard Class | GHS Classification | Causality and Field Insights |

| Acute Toxicity (Oral) | Warning: Harmful if swallowed (H302) | The compound can be absorbed through the digestive tract. The reactive chlorine can cause systemic toxicity.[4] |

| Acute Toxicity (Dermal) | Danger: Toxic in contact with skin (H311) | The lipophilic nature of the alkyl chains may enhance dermal absorption, allowing the compound to enter the bloodstream. The α-chloroamide moiety can react with skin proteins.[4] |

| Acute Toxicity (Inhalation) | Danger: Fatal if inhaled (H330) | While likely a low-volatility compound, aerosols or dusts could be generated. Inhalation provides a rapid route for systemic absorption, posing a significant danger.[4] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | Direct contact can lead to local inflammation, redness, and pain due to reaction with skin components.[4][5] |

| Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | Direct contact with eye tissue can cause significant irritation and potential damage.[4][5] |

| Respiratory/Skin Sensitization | Warning: May cause an allergic skin reaction (H317) | α-chloroacetamides are known skin sensitizers.[6][7] Initial exposure may prime the immune system, leading to a severe allergic response upon subsequent contact. |

| Reproductive Toxicity | Warning: Suspected of damaging fertility (H361f) | Data on related compounds suggests a potential risk to reproductive health.[6][8] This necessitates stringent controls to prevent exposure, especially for personnel of child-bearing potential. |

Laboratory Safety Protocols: A Self-Validating System

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure at every stage of handling.

Engineering Controls: The First Line of Defense

The primary directive is to prevent the compound from entering the laboratory atmosphere and from coming into contact with personnel.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[7][9] This is non-negotiable.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]

-

Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection. Correct selection and use are critical.[7][9]

-

Hand Protection: Wear nitrile or butyl rubber gloves. A double-gloving strategy is recommended. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8][10]

-

Eye/Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

-

Body Protection: A buttoned, long-sleeved laboratory coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron is advisable.[5]

-

Respiratory Protection: Not typically required if work is performed exclusively within a fume hood. If there is a risk of aerosol or dust generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used by trained personnel.[5][7]

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations. [8]

-

Waste Classification: this compound should be classified as hazardous waste.

-

Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

-

Disposal: Arrange for disposal through a licensed hazardous waste management company.

References

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

-

Eurofins USA. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]

-

University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. This compound | C10H20ClNO | CID 222374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 6. chemos.de [chemos.de]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. myusf.usfca.edu [myusf.usfca.edu]

toxicological data of N,N-Dibutyl-2-chloroacetamide

An In-Depth Technical Guide to the Toxicological Profile of N,N-Dibutyl-2-chloroacetamide

Introduction

This compound (CAS No. 2333-55-3) is a member of the α-chloroacetamide chemical class. Compounds in this family are characterized by an acetamide structure with a chlorine atom attached to the alpha-carbon. While some chloroacetamides are utilized as herbicides and biocides, the specific applications and comprehensive toxicological profile of the N,N-dibutyl derivative are not well-documented in publicly accessible literature.[1]

This guide provides a detailed toxicological assessment of this compound. Due to the scarcity of substance-specific data, this document employs a scientifically justified read-across approach. The toxicological properties of the parent compound, 2-chloroacetamide, and other structurally related chloroacetamides will be used to infer the likely hazard profile of this compound. This methodology is a cornerstone of modern chemical risk assessment, allowing for informed decision-making in the absence of complete experimental data.

The primary audience for this guide includes toxicologists, researchers, and professionals in drug development and chemical safety who require a robust understanding of this compound's potential hazards.

Physicochemical Properties and Regulatory Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted.

Table 1: Physicochemical and Hazard Information for this compound

| Property | Value / Information | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ClNO | [2] |

| Molecular Weight | 205.72 g/mol | [2] |

| Predicted XlogP | 2.8 | [2] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |[3] |

The GHS classification is based on a single notification to the ECHA C&L Inventory and should be considered provisional until supported by comprehensive testing.[3]

The predicted octanol-water partition coefficient (XlogP) of 2.8 suggests that this compound has moderate lipophilicity. This property indicates a potential for absorption across biological membranes, including the skin.

Toxicological Endpoints: A Read-Across Analysis

The core of this assessment relies on data from the parent compound, 2-chloroacetamide, to predict the toxicity of its N,N-dibutyl derivative. The addition of two butyl groups increases the molecule's lipophilicity, which may enhance its ability to penetrate skin and biological membranes, potentially increasing its systemic toxicity and irritation potential compared to the parent compound.

Acute Toxicity

This compound is classified as "Harmful if swallowed" (Acute Toxicity Category 4).[3] While a specific LD₅₀ value is not available, data from 2-chloroacetamide provides a relevant benchmark.

Table 2: Acute Toxicity of 2-Chloroacetamide (Read-Across Data)

| Route | Species | LD₅₀ | Classification | Source |

|---|---|---|---|---|

| Oral | Rat | 138 mg/kg | Toxic if swallowed (Category 3) | [4][5] |

| Dermal | Rat | >2000 mg/kg | Not Classified |[4][5] |

Expert Analysis: The parent compound, 2-chloroacetamide, is significantly more toxic via the oral route than the provisional classification for the dibutyl derivative suggests. The high acute oral toxicity of 2-chloroacetamide is a significant concern.[4][5] The increased lipophilicity of the N,N-dibutyl derivative could potentially facilitate its absorption from the gastrointestinal tract. Therefore, it is plausible that the actual acute oral toxicity of this compound is higher (i.e., a lower LD₅₀ value) than its current provisional classification indicates. Definitive studies are required to confirm this endpoint.

Skin and Eye Irritation and Sensitization

The provisional GHS classification indicates that this compound causes skin irritation and serious eye damage.[3] This is consistent with the known properties of the chloroacetamide class.

Expert Analysis: The α-chloro group is an electrophilic center, making chloroacetamides reactive towards nucleophilic functional groups found in proteins within the skin and eyes. This reactivity is the mechanistic basis for irritation. Furthermore, 2-chloroacetamide is a known skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[6][7] This sensitization potential is due to the molecule's ability to act as a hapten, covalently binding to skin proteins and forming an immunogenic complex. It is highly probable that this compound shares this skin sensitization potential.

Genotoxicity and Carcinogenicity

No direct genotoxicity or carcinogenicity data are available for this compound. However, the profile of related chloroacetamides provides critical insights.

-

Genotoxicity: 2-chloroacetamide itself is generally not considered mutagenic in bacterial reverse mutation assays (Ames test).[8] The primary mechanism of toxicity for chloroacetamides is not direct DNA damage but rather cytotoxicity and disruption of cellular processes through protein and glutathione alkylation.

-

Carcinogenicity: Certain chloroacetamide herbicides (e.g., alachlor, acetochlor) have been shown to cause tumors in laboratory animals, particularly in nasal and thyroid tissues.[9] The carcinogenic mechanism is not believed to be genotoxic but is linked to the metabolic formation of reactive intermediates.[9]

Expert Analysis: The key metabolic pathway for chloroacetamides involves conjugation with glutathione (GSH). While this is primarily a detoxification pathway, subsequent processing of the GSH conjugate can lead to the formation of reactive metabolites that are implicated in the carcinogenicity of some analogs.[9] Without specific data, a carcinogenic potential for this compound cannot be ruled out and would depend heavily on its specific metabolic fate.

Reproductive and Developmental Toxicity

There are no reproductive toxicity studies for this compound. However, the parent compound, 2-chloroacetamide, is classified as "Suspected of damaging fertility" (Reproductive Toxicity Category 2).[8] Animal studies with 2-chloroacetamide have indicated potential adverse effects on reproductive organs.[7] Furthermore, studies on the related compound N,N-Dimethylacetamide have shown clear evidence of fetotoxicity and developmental effects in rats.[10]

Expert Analysis: The classification of the parent compound raises a significant flag for the reproductive toxicity potential of this compound. The mechanism is not fully elucidated but could be related to systemic toxicity or specific effects on reproductive tissues. Given the structural similarities and the read-across data, it is prudent to consider this compound as a potential reproductive toxicant pending further investigation.

Mechanistic Insights: Metabolism and Mode of Action

The toxicity of chloroacetamides is intrinsically linked to their chemical reactivity and metabolic pathways.

Proposed Metabolic Pathway

The primary metabolic pathway for chloroacetamides in mammals is initiated by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a detoxification step that neutralizes the reactive chloro-group. The resulting GSH conjugate can then be further metabolized.

Caption: Proposed metabolic pathway for this compound.

Molecular Initiating Event: Sulfhydryl Alkylation

The unifying mode of action for chloroacetamide toxicity is their ability to act as alkylating agents.[1] The electrophilic alpha-carbon readily reacts with nucleophilic sulfhydryl (-SH) groups present in amino acids (like cysteine), peptides (like glutathione), and proteins (enzymes).

This covalent binding can lead to:

-

Depletion of Cellular Glutathione: Widespread GSH depletion compromises the cell's primary defense against oxidative stress, leading to cytotoxicity.

-

Enzyme Inhibition: Alkylation of cysteine residues in the active sites of critical enzymes can inhibit their function. Chloroacetamides are known to inhibit enzymes involved in lipid and isoprenoid biosynthesis.[11] This disruption of lipid metabolism is a key herbicidal mechanism and contributes to cellular toxicity in non-target organisms.[11]

Standardized Experimental Protocols

To address the existing data gaps, a standardized testing battery would be required. The following protocols represent the industry-standard approach for evaluating the key toxicological endpoints discussed.

Protocol: Acute Oral Toxicity (OECD 423)

This protocol determines the acute oral toxicity of a substance by assigning it to a GHS category based on observed mortality.

Objective: To estimate the LD₅₀ and identify signs of toxicity following a single oral dose.

Methodology:

-

Animal Model: Typically, female rats are used as they are often slightly more sensitive.

-

Acclimatization: Animals are acclimated for at least 5 days to laboratory conditions.

-

Dosing: A sequential process is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg). The starting dose is chosen based on any existing information.

-

Step 1: A group of 3 animals is dosed.

-

Step 2 (Observation): The outcome is observed for up to 14 days. If 2 or 3 animals die, the substance is classified at that dose level, and testing stops.

-

Step 3 (Progression): If mortality is low (0 or 1 death), a further group of 3 animals is dosed at the next higher or lower dose level, depending on the specific outcome, to refine the classification.

-

-

Clinical Observations: Animals are observed for signs of toxicity immediately after dosing, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior.

-

Body Weight: Animals are weighed before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Self-Validation: The sequential nature of the protocol, with clear stopping rules based on mortality outcomes, ensures a robust and reproducible classification with a minimal number of animals.

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Methodology:

-

Strains: Use at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)). These strains have different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, making them unable to synthesize the respective amino acid.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (the "S9 fraction," derived from rat liver homogenate) to mimic mammalian metabolism.

-

Exposure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined. In the plate incorporation method, this mixture is added to a soft top agar and poured onto a minimal agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) can synthesize the required amino acid and grow into visible colonies. The number of these revertant colonies is counted for each plate.

-

Data Analysis: The colony count for the test substance is compared to the spontaneous reversion rate seen in the negative (vehicle) control. A positive result is defined as a dose-related increase in revertant colonies that is at least double the background rate.

Self-Validation: The protocol includes both negative (solvent vehicle) and positive controls (known mutagens like sodium azide or 2-aminoanthracene) for each strain, both with and without S9 activation. This ensures the bacterial strains are responsive and the S9 mix is active, validating the integrity of each experiment.

Conclusion and Future Directions

While specific toxicological data for this compound are limited, a read-across analysis from the parent compound 2-chloroacetamide and the broader chloroacetamide class provides a strong basis for a preliminary hazard assessment.

Summary of Toxicological Profile:

-

Acute Toxicity: Likely harmful or toxic if swallowed.

-

Local Effects: Expected to be a skin and eye irritant, with a high probability of being a skin sensitizer.

-

Systemic Effects: Should be considered a potential reproductive toxicant. A carcinogenic potential cannot be excluded and is dependent on its metabolic profile.

-

Mechanism: Toxicity is driven by its reactivity as an alkylating agent, leading to glutathione depletion and enzyme inhibition.

Recommendations for Future Research: To provide a definitive risk assessment, the following studies on this compound are essential:

-

Acute Toxicity: An acute oral toxicity study (OECD 423) to confirm the GHS classification.

-

Genotoxicity: An Ames test (OECD 471) followed by an in vitro mammalian cell chromosome aberration test (OECD 473).

-

Skin Sensitization: A local lymph node assay (LLNA; OECD 429) or other validated in vitro or in chemico methods to confirm sensitization potential.

-

Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study (OECD 407) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

This targeted testing strategy would efficiently address the current data gaps and allow for a comprehensive and robust safety evaluation of this compound.

References

-

European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2-chloro-N,N-diethylacetamide. AERU. Retrieved from [Link]

-

Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Drug Metabolism and Disposition, 28(10), 1143-1150. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

-

American Chemical Society Publications. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. Retrieved from [Link]

-

LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-380. Retrieved from [Link]

-

Japan Society for Occupational Health. (n.d.). N,N-Dimethylacetamide. Journal of Occupational Health. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H20ClNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C10H20ClNO | CID 222374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 8. chemos.de [chemos.de]

- 9. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sanei.or.jp [sanei.or.jp]

- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

discovery and history of N,N-Dibutyl-2-chloroacetamide

An In-depth Technical Guide to the Synthesis, Properties, and Historical Context of N,N-Dibutyl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroacetamide class of organic compounds represents a significant area of study within agrochemistry and synthetic organic chemistry.[1][2] These molecules, characterized by a chloroacetyl group attached to a nitrogen atom, are well-established as potent herbicides.[3] This guide focuses on a specific member of this family, this compound, providing a comprehensive technical overview of its chemical and physical properties, a detailed methodology for its synthesis derived from established protocols for analogous compounds, and an exploration of its historical and scientific context within the broader class of chloroacetamides. While a singular "discovery" event for this compound is not prominently documented, its existence and study are a logical extension of the systematic investigation into the structure-activity relationships of N-substituted acetamides.

Chemical and Physical Properties

This compound is a disubstituted chloroacetamide with the molecular formula C10H20ClNO.[4] Its structure features a central acetamide group with two butyl chains attached to the nitrogen atom and a chlorine atom on the alpha-carbon.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 2567-59-1 | [5] |

| Molecular Formula | C10H20ClNO | [4] |

| Molecular Weight | 205.73 g/mol | [4] |

| Canonical SMILES | CCCCN(CCCC)C(=O)CCl | [5] |

| InChI Key | GWLDNNDUGQPSRE-UHFFFAOYSA-N | [5] |

| Computed XLogP3 | 2.8 | [5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Synthesis and Reaction Mechanism

The synthesis of N,N-disubstituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the chloroacetylation of a secondary amine.[6] In the case of this compound, the synthesis involves the reaction of dibutylamine with chloroacetyl chloride. This is an example of a nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as an excess of the amine reactant or an added scavenger like triethylamine or an inorganic base, then deprotonates the nitrogen to yield the final product, this compound, and a hydrochloride salt byproduct.[6]

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar compounds.[6][7][8]

Materials:

-

Dibutylamine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (or other suitable chlorinated solvent)[8]

-

Anhydrous sodium bicarbonate or triethylamine (as an acid scavenger)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 equivalent) and the acid scavenger (1.1 equivalents of triethylamine or an excess of sodium bicarbonate) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Workup:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Historical Context and Potential Applications

The development of chloroacetamide herbicides was a significant advancement in agricultural chemistry.[1] These compounds are effective as pre-emergence herbicides, controlling annual grasses and some broadleaf weeds.[2] The herbicidal activity of chloroacetamides is attributed to their ability to act as alkylating agents.[3]

Mechanism of Herbicidal Action

Chloroacetamides are believed to inhibit the synthesis of very-long-chain fatty acids in susceptible plants.[3] This is achieved through the alkylation of key enzymes containing sulfhydryl groups (cysteine residues) or other nucleophilic sites. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by these biological macromolecules, leading to the covalent modification and inactivation of the enzyme. This disruption of lipid synthesis is ultimately lethal to the plant.

General Mechanism of Alkylation Diagram

Caption: General mechanism of enzyme inactivation by a chloroacetamide herbicide.

While specific studies on the herbicidal efficacy of this compound are not widely reported in the public domain, its structural similarity to known chloroacetamide herbicides suggests it would likely exhibit similar biological activity. The nature of the N-alkyl substituents can influence the lipophilicity, uptake, and transport of the molecule within the plant, thereby affecting its overall herbicidal potency.[2]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a representative member of the chloroacetamide chemical class. While its specific discovery and developmental history are not extensively documented, its synthesis follows well-understood principles of organic chemistry. Based on the established biological activity of related compounds, it is likely to possess herbicidal properties, functioning as an alkylating agent that disrupts essential biochemical pathways in plants. This guide provides a foundational technical understanding of its properties, synthesis, and the scientific context in which it is situated, offering a valuable resource for researchers in agrochemistry and related fields. Further investigation into the specific biological activities and potential applications of this compound could yield more insights into the structure-activity relationships within this important class of compounds.

References

- CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.

- CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3506. Available at: [Link]

- PubChem. (n.d.). This compound (C10H20ClNO). PubChem Lite.

-

Wikipedia. (2023, December 1). Chloroacetamide. In Wikipedia. Retrieved from [Link]

-

MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.

-

PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Le, T. N., Gutierrez, L., & Cwiertny, D. M. (2019). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters, 6(11), 658-668. Available at: [Link]

-

ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

-

Jablonkai, I., & Hulesch, A. (2000). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 56(4), 353-358. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]

Sources

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C10H20ClNO | CID 222374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

Unlocking the Potential of N,N-Dibutyl-2-chloroacetamide: A Technical Guide to Unexplored Research Frontiers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and whitepaper, delineating promising, yet underexplored, research avenues for the chloroacetamide compound, N,N-Dibutyl-2-chloroacetamide. As a Senior Application Scientist, the following content is synthesized from a comprehensive analysis of the existing literature on chloroacetamides, coupled with field-proven insights into drug discovery and development. This guide is structured to provide not just a roadmap for investigation but also the underlying scientific rationale for the proposed research trajectories.

Foundational Understanding: The Chemical and Biological Landscape of this compound

This compound belongs to the class of α-chloroacetamides, a group of compounds recognized for their diverse biological activities. The core structure, characterized by a reactive chloromethyl group attached to an amide, is a key determinant of its chemical reactivity and biological potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO | [1] |

| Molecular Weight | 205.72 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The lipophilicity, indicated by an XLogP3 value of 2.8, suggests that this compound possesses a favorable balance for potential membrane permeability, a critical factor for bioavailability and intracellular target engagement. Studies on related disubstituted chloroacetamides have shown that lipophilicity is a key factor influencing their pharmacokinetic behavior and toxicity.[2]

Synthesis Pathway

The synthesis of this compound can be readily achieved through the chloroacetylation of dibutylamine. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride.

DOT Diagram: Synthesis of this compound

Caption: General synthesis scheme for this compound.

Potential Research Area 1: Agrochemical Applications - Beyond Herbicidal Activity

The most well-documented application of chloroacetamides is in agriculture as herbicides.[2][3] Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for plant growth.[3]

Research Directive: Elucidating the Herbicidal Spectrum and Mechanism

While the general herbicidal activity of chloroacetamides is known, the specific efficacy of this compound against a broad range of weed species has not been thoroughly investigated.

Experimental Workflow:

-

Synthesis and Purification: Synthesize this compound using the protocol outlined below and purify to >98% purity.

-

Herbicidal Screening:

-

Pre-emergence: Apply the compound to soil at various concentrations before weed emergence.

-

Post-emergence: Apply the compound to established weeds at different growth stages.

-

Test Species: Include a diverse panel of monocotyledonous and dicotyledonous weeds.

-

-

Mechanism of Action Studies:

-

VLCFA Elongase Assay: Investigate the in vitro inhibitory activity of the compound on VLCFA elongase enzymes.

-

Lipid Profiling: Analyze the lipid composition of treated plants to confirm the disruption of VLCFA biosynthesis.

-

Protocol 2.1: Synthesis of this compound

-

To a stirred solution of dibutylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Innovative Application: Development as a Safener or Synergist

Investigate the potential of this compound to act as a herbicide safener, protecting crops from herbicide injury, or as a synergist to enhance the efficacy of existing herbicides.

Potential Research Area 2: Pharmaceutical Development - Antimicrobial and Anticancer Agent

The structural motifs within this compound suggest its potential for development as a therapeutic agent. The reactive chloroacetyl group can covalently modify biological macromolecules, a mechanism exploited by many drugs.

Research Directive: Comprehensive Antimicrobial Profiling

Several studies have highlighted the antibacterial and antifungal properties of chloroacetamide derivatives.[4][5][6]

Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) Assays:

-

Determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

-

-

Time-Kill Kinetic Assays: To understand whether the compound is bactericidal or bacteriostatic.

-

Synergy Studies: Investigate the potential synergistic effects of this compound with conventional antibiotics, particularly against drug-resistant strains. A recent study on a related chloroacetamide showed synergistic effects with meropenem and imipenem against Klebsiella pneumoniae.[7]

DOT Diagram: Antimicrobial Research Workflow

Caption: Workflow for the evaluation of antimicrobial potential.

Research Directive: Exploration of Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8] The proposed mechanism involves the alkylation of nucleophilic residues in key proteins involved in cancer cell proliferation and survival, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR.[8]

Experimental Workflow:

-

In Vitro Cytotoxicity Screening:

-

Evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) using assays such as the MTT or SRB assay.

-

-

Mechanism of Action Studies (for active compounds):

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining to detect apoptosis.

-

Western Blotting: Investigate the effect of the compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

-

Potential Research Area 3: Derivative Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical tractability of the chloroacetamide scaffold provides a fertile ground for the synthesis of novel derivatives with improved potency and selectivity. The reactive chlorine atom is an ideal handle for nucleophilic substitution reactions.[9]

Research Directive: Generation of a Focused Compound Library

Synthesize a library of this compound derivatives by replacing the chlorine atom with various nucleophiles (e.g., amines, thiols, azides). This will allow for a systematic exploration of the structure-activity relationship.

DOT Diagram: Derivative Synthesis Strategy

Caption: Strategy for the synthesis of novel derivatives.

In Silico Modeling and QSAR

Utilize computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the parent compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key structural features responsible for the observed biological activity.[5][6]

Safety and Toxicological Considerations

It is imperative to handle this compound and its derivatives with appropriate safety precautions. Toxicological data from PubChem indicates that the compound is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1] Preliminary in vitro and in vivo toxicological assessments should be an integral part of any research program.

Conclusion and Future Outlook

This compound represents a molecule with significant untapped research potential. Its structural features, coupled with the known biological activities of the broader chloroacetamide class, position it as a promising candidate for investigation in agrochemical and pharmaceutical applications. The research directives outlined in this guide provide a strategic framework for a comprehensive exploration of its herbicidal, antimicrobial, and anticancer properties. A systematic approach, combining chemical synthesis, biological screening, and mechanistic studies, will be crucial in unlocking the full potential of this intriguing compound.

References

-

Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2023). Molecules, 28(15), 5789. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Synthetic Communications, 49(24), 3461-3491. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 124-128. [Link]

-

This compound. PubChem. [Link]

-

Chloroacetamide. Wikipedia. [Link]

-

This compound. precisionFDA. [Link]

-

This compound. PubChem. [Link]

-

Chloro-N,N-diethylacetamide. PubChem. [Link]

-

Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2020). Environmental Science & Technology, 54(1), 2-14. [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 26-37. [Link]

-

Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). (2011). European Commission. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Archives of Industrial Hygiene and Toxicology, 72(1), 26-37. [Link]

-

Chloroacetamide Herbicides. (2012). In Herbicide Classes in Development (pp. 139-156). [Link]

-

chloroacetamide. Organic Syntheses. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2021). Brazilian Journal of Biology, 82, e240130. [Link]

-

Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides. (2022). Molecules, 27(18), 5989. [Link]

Sources

- 1. This compound | C10H20ClNO | CID 222374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for N,N-Dibutyl-2-chloroacetamide in Agrochemical Research

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Situating N,N-Dibutyl-2-chloroacetamide in the Agrochemical Landscape

The chloroacetamide class of compounds represents a cornerstone of modern agriculture, widely recognized for its potent herbicidal activity against annual grasses and small-seeded broadleaf weeds.[1][2] These molecules are pivotal in ensuring crop yields by managing weed competition. Primarily, they function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a process crucial for early seedling development.[3]

This compound is a specific member of this chemical family. While not as commercially prominent as herbicides like metolachlor or acetochlor, its structure offers a valuable scaffold for agrochemical research and development. Its distinct N,N-dibutyl substitution pattern influences key physicochemical properties such as lipophilicity and solubility, which are critical determinants of biological activity, soil mobility, and metabolic fate.[1]

This guide provides a senior application scientist's perspective on leveraging this compound as a research tool. We will explore its potential applications not only as a candidate herbicide but also as a synthetic intermediate and a subject for investigating herbicide safener mechanisms. The protocols herein are designed to be self-validating, providing researchers with a robust framework for discovery and evaluation.

Physicochemical Properties

A foundational understanding of a compound's properties is essential for designing meaningful experiments. The table below summarizes key computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO | [4][5] |

| Molecular Weight | 205.72 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 2567-59-1 | [5] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Core Application 1: Investigation of Herbicidal Activity

The primary hypothesis for a novel chloroacetamide is its potential as a pre-emergence herbicide. The underlying mechanism for this class involves the alkylation of key enzymes in the VLCFA biosynthesis pathway, leading to a cascade of lethal effects in germinating weeds.[3][6]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids (VLCFAs)

Chloroacetamides act as irreversible inhibitors of enzymes like fatty acid elongases. By preventing the extension of fatty acid chains beyond C18, they disrupt the formation of essential lipids and waxes required for cell membrane integrity, cuticular wax formation, and cell division. This action is most pronounced in the developing shoots of emerging seedlings, effectively stopping them from breaking through the soil surface.[3]

Protocol 1: Greenhouse Bioassay for Pre-Emergence Herbicidal Efficacy

Objective: To determine the concentration-dependent herbicidal activity of this compound on representative monocot (e.g., Setaria faberi, giant foxtail) and dicot (e.g., Amaranthus retroflexus, redroot pigweed) weed species.

Causality Statement: This protocol is designed to mimic field conditions where a herbicide is applied to the soil before weeds emerge. By applying the test compound to the soil surface and observing emergence and growth, we directly assess its ability to inhibit the critical early developmental stages targeted by chloroacetamides.

Materials:

-

Technical grade this compound

-

Acetone (reagent grade)

-

Tween® 20 or similar surfactant

-

Deionized water

-

10 cm diameter plastic pots filled with sterile potting mix

-

Seeds of test weed species

-

Positive control: Commercial chloroacetamide herbicide (e.g., S-metolachlor)

-

Negative control: Solvent + surfactant solution (vehicle)

-

Laboratory sprayer or precision pipette

-

Greenhouse with controlled temperature (25-28°C) and lighting (16:8h light:dark)

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone. Do the same for the positive control.

-

Test Solution Preparation: Create a serial dilution from the stock solution to achieve final application rates (e.g., 2000, 1000, 500, 250, 125 g a.i./ha). The final spray solution should contain 0.1% (v/v) Tween® 20. The vehicle control will contain only acetone and Tween® 20 at the same concentrations.

-

Rationale: A range of concentrations is critical to determine the dose-response relationship and calculate key metrics like the GR₅₀ (concentration for 50% growth reduction).

-

-

Potting and Seeding: Fill pots with soil mix, gently firm, and sow 20 seeds of a single weed species per pot at a depth of 1 cm. Prepare three replicate pots per treatment per species.

-

Application: Using a calibrated laboratory sprayer, apply the test solutions evenly to the soil surface of the corresponding pots. If a sprayer is unavailable, a pipette can be used to apply the solution dropwise across the surface.

-

Incubation: Transfer pots to the greenhouse. Water gently as needed to maintain soil moisture without causing runoff.

-

Data Collection (21 Days After Treatment):

-

Count the number of emerged seedlings in each pot (emergence %).

-

Carefully harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at 60°C for 48 hours.

-

Measure the dry weight for each pot.

-

-

Analysis: Calculate the percent inhibition relative to the vehicle control for both emergence and dry biomass. Plot the dose-response curve and determine the GR₅₀ value. Compare the efficacy to the positive control.

Self-Validation: The inclusion of a vehicle control ensures that any observed effects are due to the test compound and not the solvent system. The positive control provides a benchmark for activity, validating that the experimental conditions are suitable for detecting chloroacetamide-type herbicidal effects.

Core Application 2: Synthesis and Use as a Chemical Intermediate

Chloroacetamides are valuable building blocks in synthetic chemistry due to the reactivity of the chlorine atom.[7][8] this compound can be synthesized efficiently and subsequently used to create more complex molecules with potentially novel biological activities.

Protocol 2: Laboratory Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Causality Statement: This protocol employs a standard nucleophilic acyl substitution reaction.[8] Dibutylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base (triethylamine) is included to neutralize the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions.

Materials:

-

Dibutylamine

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

-

Reagent Addition: Add dibutylamine (1.0 eq) and anhydrous DCM to the flask. Add triethylamine (1.1 eq).

-

Safety Note: Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care in a fume hood.

-

-

Reaction: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Rationale: The acid wash removes excess amine and triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an oil.

-

Purification & Characterization: If necessary, purify the product via vacuum distillation or column chromatography. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[8]

Core Application 3: Evaluation as a Potential Herbicide Safener

While many chloroacetamides are herbicides, the structurally related dichloroacetamides are well-known herbicide safeners.[9][10] Safeners are compounds applied with herbicides to protect the crop from injury. They often work by upregulating the crop's natural detoxification pathways, such as enhancing the activity of glutathione S-transferases (GSTs) that metabolize the herbicide. It is a valid research question to investigate if a monochloroacetamide like this compound possesses any safening properties.

Protocol 3: Maize Root Growth Assay for Herbicide Safener Screening

Objective: To determine if this compound can mitigate the phytotoxic effects of a standard herbicide on maize (Zea mays).

Causality Statement: This assay provides a rapid assessment of safener activity. By exposing young seedlings to a known herbicide that inhibits root growth, we create a quantifiable injury. The addition of a potential safener should result in a measurable recovery of root growth if it successfully enhances the plant's detoxification mechanisms.

Materials:

-

This compound

-

Test herbicide (e.g., S-metolachlor)

-

Maize seeds (e.g., B73 inbred)

-

Petri dishes with filter paper

-

Growth chamber or incubator (25°C, dark)

-

Ruler or digital calipers

Procedure:

-

Prepare Treatment Solutions:

-

Control: Deionized water.

-

Herbicide Only: A solution of S-metolachlor known to cause ~50-70% root growth inhibition (determine this in a preliminary experiment).

-

Safener Only: A solution of this compound (e.g., 10 µM).

-

Herbicide + Safener: A solution containing both the herbicide and the safener at the above concentrations.

-

-

Seed Germination: Surface-sterilize maize seeds and germinate them on moist filter paper in the dark for 48-72 hours, until the primary root is ~1-2 cm long.

-

Experimental Setup:

-

Place two sheets of filter paper in each petri dish.

-

Add 5 mL of the appropriate treatment solution to each dish.

-

Select 10 uniform seedlings and place them on the filter paper.

-

Seal the dishes with paraffin film to prevent evaporation.

-

-

Incubation: Place the dishes vertically in a rack inside a dark incubator at 25°C for 72 hours.

-

Rationale: Vertical orientation ensures roots grow straight down due to gravity, simplifying measurement.

-

-

Data Collection: After incubation, carefully remove the seedlings and measure the length of the primary root for each seedling.

-

Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control. A significant increase in root length in the "Herbicide + Safener" group compared to the "Herbicide Only" group indicates safener activity.

Analytical Methodologies

Accurate quantification is the bedrock of reliable research. For chloroacetamides, High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique.[11][12]

Protocol 4: Quantification of this compound using HPLC-UV

Objective: To develop a reliable method for quantifying this compound in solvent-based samples from bioassays or synthesis reactions.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Rationale: The lipophilic nature of the compound (XLogP3 = 2.8) requires a mobile phase with a significant organic component for good retention and peak shape on a C18 column.[4]

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (based on the absorbance of the amide chromophore).

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of purified this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.[12]

-

Sample Preparation: Dilute experimental samples with the mobile phase to fall within the linear range of the calibration curve. Filter samples through a 0.45 µm syringe filter before injection.

-

Quantification: Inject the prepared samples. Use the peak area from the sample chromatogram and the regression equation from the calibration curve to determine the concentration of this compound.

References

-

Carlson, D. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 339-351. [Link]

-

Knezevic, I., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI Organics, 6(1), 35. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. PubChem. Retrieved January 27, 2026, from [Link].

-

Small, J. M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 40-45. [Link]

-

Aga, D. S., et al. (2002). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

-

Jablonkai, I., & Hatzios, K. K. (1994). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 42(8), 1738-1742. [Link]

-

Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 712. [Link]

-

Boge, A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 220-223. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222374, this compound. PubChem. Retrieved January 27, 2026, from [Link].

-

precisionFDA. (n.d.). This compound. Retrieved January 27, 2026, from [Link].

-

Tresch, S., & Grossmann, K. (2015). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

-

Carlson, D. L., et al. (2020). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 54(1), 2-16. [Link]

Sources

- 1. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography | MDPI [mdpi.com]

- 2. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H20ClNO | CID 222374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsr.info [ijpsr.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for N,N-Dibutyl-2-chloroacetamide in Biological Systems

Introduction

N,N-Dibutyl-2-chloroacetamide is a member of the broader class of chloroacetamide compounds. While this specific molecule is not as extensively studied as some of its herbicidal relatives like acetochlor or alachlor, its chemical structure—possessing a reactive electrophilic moiety—dictates its probable mechanism of action and biological activity.[1] Chloroacetamides are recognized for their role as alkylating agents, a characteristic that underpins their utility and their toxicity.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the proposed mechanism of action of this compound and robust protocols for its investigation in biological systems. The insights provided are synthesized from the well-established activities of the chloroacetamide class, offering a predictive framework for studying this specific derivative.

Physicochemical Properties of this compound

A compound's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of chloroacetamides, for instance, is a key determinant of their ability to traverse biological membranes.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ClNO | [4] |

| Molecular Weight | 205.73 g/mol | [4] |

| CAS Number | 2567-59-1 | [4] |

| Appearance | Likely a liquid at room temperature | Inferred |

| Lipophilicity (LogP) | Higher than less substituted chloroacetamides | [3] |

Core Mechanism of Action: Electrophilic Alkylation

The cornerstone of the biological activity of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the chlorine leaving group. This makes the compound susceptible to nucleophilic attack from various biological macromolecules. The primary targets are soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and the antioxidant molecule glutathione (GSH).[2]

This covalent modification, or alkylation, can have profound consequences:

-

Enzyme Inactivation: Covalent binding to cysteine residues within the active site or allosteric sites of an enzyme can lead to irreversible inhibition.

-

Disruption of Protein Structure and Function: Modification of cysteine residues can disrupt critical disulfide bonds or interfere with protein folding, leading to misfolded and non-functional proteins.[1]

-

Depletion of Cellular Antioxidants: Reaction with glutathione depletes the cell's primary defense against reactive oxygen species (ROS), rendering it vulnerable to oxidative stress.[5]

Caption: General mechanism of this compound alkylation.

Key Biological Effects and Toxicological Pathways

Based on the core mechanism, several downstream biological effects can be anticipated. These are largely extrapolated from studies on other chloroacetamides used as herbicides and their toxicological evaluation in mammalian systems.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

In plant systems, a primary mode of action for chloroacetamide herbicides is the inhibition of enzymes involved in the synthesis of very-long-chain fatty acids (VLCFAs).[6][7] VLCFAs are crucial components of cell membranes and waxes. Disruption of their synthesis inhibits cell division and early seedling growth.[6][7] While this is a key herbicidal mechanism, the relevance to animal systems is less clear but could be a potential area of investigation.

Induction of Oxidative Stress and Apoptosis

A significant pathway for chloroacetamide-induced toxicity is the generation of reactive oxygen species (ROS).[5] This occurs through two primary mechanisms: the direct depletion of glutathione (GSH), which cripples the cell's antioxidant capacity, and potential off-target effects on mitochondrial function. The resulting oxidative stress can damage cellular components, including lipids (lipid peroxidation) and DNA.[5] Accumulation of DNA damage and cellular stress can trigger programmed cell death, or apoptosis.[5]

Caption: Pathway of oxidative stress and apoptosis induction.

Metabolic Bioactivation

In mammalian systems, chloroacetamides undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes.[3][8] This metabolic process can be a detoxification pathway, but in some cases, it can lead to the formation of more reactive or toxic intermediates.[8][9] For some chloroacetamide herbicides, metabolic pathways have been proposed that lead to the formation of carcinogenic metabolites like dialkylbenzoquinone imines.[8][9] The specific metabolic fate of this compound has not been elucidated but is a critical area for toxicological assessment.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound.

Protocol 1: In Vitro Glutathione (GSH) Depletion Assay

Objective: To quantify the direct alkylating reactivity of this compound by measuring the depletion of glutathione in a cell-free system.

Rationale: This assay provides direct evidence of the compound's ability to react with sulfhydryl groups, a key aspect of its mechanism of action.[2]

Materials:

-

This compound

-

Reduced L-Glutathione (GSH)

-

Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

-

Phosphate buffer (100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Prepare a 10 mM GSH stock solution in phosphate buffer.

-

Prepare a 1 mg/mL DTNB solution in phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add 180 µL of phosphate buffer to each well.

-

Add 10 µL of the 10 mM GSH stock solution to each well (final concentration ~0.5 mM).

-

Add 10 µL of various concentrations of the this compound stock solution (e.g., to achieve final concentrations of 0, 10, 50, 100, 500, 1000 µM). Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Add 20 µL of the DTNB solution to each well.

-

Incubate for 5 minutes at room temperature.

-

Measure the absorbance at 412 nm. The color intensity is proportional to the amount of remaining free GSH.

-

-

Data Analysis:

-

Calculate the percentage of GSH depletion for each concentration relative to the vehicle control.

-

Plot the percentage of GSH depletion against the compound concentration to determine the EC₅₀ (the concentration at which 50% of GSH is depleted).

-

Protocol 2: Cell Viability Assessment via MTT Assay

Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., HepG2 human liver cancer cells).

Rationale: The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[5][10] This provides a quantitative measure of the compound's overall cellular toxicity.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle controls (DMSO).

-

Incubate for a specified time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Protocol 3: Analysis of Protein Adduction by "Click" Chemistry

Objective: To identify and visualize cellular proteins that are covalently modified by this compound.